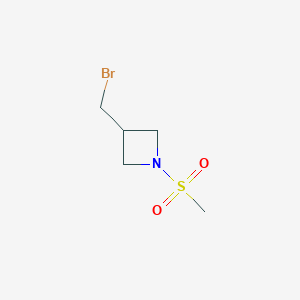

3-(Bromomethyl)-1-methanesulfonylazetidine

Description

Overview of Four-Membered Nitrogen Heterocycles in Contemporary Organic and Medicinal Chemistry

Four-membered nitrogen heterocycles, with azetidine (B1206935) being the parent compound, represent a fascinating and increasingly important class of organic molecules. uni.luchemicalbook.comnih.gov Their presence in a number of biologically active compounds and natural products has spurred significant interest in their synthesis and functionalization. nih.gov In medicinal chemistry, the azetidine scaffold is often utilized to modulate properties such as solubility, metabolic stability, and receptor binding affinity. rsc.org The compact and rigid nature of the four-membered ring can orient substituents in well-defined spatial arrangements, facilitating optimal interactions with biological targets. rsc.org

Unique Reactivity Profile of Azetidine Ring Systems: The Manifestation of Ring Strain

The presence of the methanesulfonyl group, a common protecting group for amines, enhances the stability of the azetidine ring under various reaction conditions. nih.gov This group is known to be stable under both acidic and basic conditions, making it a robust choice for multi-step synthetic sequences. nih.gov Furthermore, the electron-withdrawing nature of the sulfonyl group can activate the C-N bonds of the azetidine ring towards nucleophilic attack, facilitating ring-opening reactions under specific conditions.

Strategic Role of Azetidine Scaffolds as Privileged Motifs and Building Blocks in Chemical Synthesis

The term "privileged scaffold" is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. Azetidines have earned this designation due to their frequent appearance in successful drug candidates and their ability to serve as versatile synthetic intermediates. nih.gov The compound 3-(Bromomethyl)-1-methanesulfonylazetidine is a prime example of a highly functionalized azetidine building block. The bromomethyl group at the 3-position is a versatile handle for introducing a wide array of functional groups via nucleophilic substitution reactions. libretexts.org

The reactivity of the bromomethyl group is a key feature of this molecule. As a primary alkyl bromide, it is susceptible to displacement by a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the facile introduction of diverse side chains and the construction of more complex molecular architectures. The methanesulfonyl group on the nitrogen atom ensures the stability of the azetidine ring during these transformations.

The table below summarizes the key properties of this compound based on available data.

| Property | Value |

| Molecular Formula | C5H10BrNO2S |

| SMILES | CS(=O)(=O)N1CC(C1)CBr |

| InChI | InChI=1S/C5H10BrNO2S/c1-10(8,9)7-3-5(2-6)4-7/h5H,2-4H2,1H3 |

| InChIKey | KXELYSYKYZUVTD-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-1-methylsulfonylazetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrNO2S/c1-10(8,9)7-3-5(2-6)4-7/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXELYSYKYZUVTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1850205-92-3 | |

| Record name | 3-(bromomethyl)-1-methanesulfonylazetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromomethyl 1 Methanesulfonylazetidine and Its Derivatives

Foundational Approaches to Azetidine (B1206935) Core Construction

Intramolecular Cyclization Strategies for Azetidine Ring Formation

Intramolecular cyclization is a common and effective method for forming the azetidine ring. This approach involves forming a carbon-nitrogen bond within a single molecule that contains both the amine and a suitable leaving group or reactive site, typically separated by a three-carbon chain.

Base-Promoted Intramolecular Cyclization of 1,3-Halo Amines

One of the most traditional and direct methods for azetidine synthesis is the base-promoted intramolecular SN2 reaction of γ-amino halides or related substrates. In this method, a precursor molecule containing an amine and a leaving group (such as a halogen) on carbons in a 1,3-relationship is treated with a base. The base deprotonates the amine, increasing its nucleophilicity and facilitating an intramolecular attack on the carbon bearing the leaving group to form the four-membered ring.

The efficiency of this cyclization is influenced by several factors, including the nature of the protecting group on the nitrogen, the choice of base, and the reaction conditions. For example, the synthesis of N-trityl-2-amino-4-bromobutanoate can lead to the formation of an azetidine ring through such an intramolecular cyclization pathway. researchgate.net

Palladium(II)-Catalyzed Intramolecular γ-C(sp³)–H Amination

Modern synthetic methods have introduced advanced catalytic systems to achieve azetidine ring formation. Palladium(II)-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position represents a significant advancement. acs.orgnih.gov This strategy allows for the direct conversion of a C-H bond into a C-N bond, which is an atom-economical approach.

In a key development, Gaunt and co-workers reported a method using a picolinamide (B142947) (PA) directing group attached to an aliphatic amine. acs.orgnih.govrsc.org The reaction proceeds via a palladium(II) catalyst, an oxidant such as benziodoxole tosylate, and a silver acetate additive. rsc.org The proposed mechanism involves the formation of a Pd(IV) intermediate, which undergoes reductive elimination to form the azetidine ring. rsc.org This method demonstrates excellent functional group tolerance and can be used to synthesize complex polycyclic azetidines and other azabicyclic scaffolds. rsc.orgacs.orgresearchgate.net

| Entry | Substrate Type | Catalyst | Oxidant | Additive | Key Feature |

| 1 | Picolinamide (PA) protected amines | Pd(OAc)₂ | Benziodoxole tosylate | AgOAc | Direct γ-C(sp³)–H amination |

| 2 | Aliphatic amines | Palladium(II) | Not specified | Not specified | Synthesis of azabicyclic scaffolds |

Lewis Acid-Mediated Regioselective Aminolysis and Cyclization of Epoxy Amines

Another powerful strategy for constructing the azetidine ring is through the intramolecular aminolysis of epoxides. nih.govnih.gov This method utilizes a precursor containing both an amine and an epoxy functional group. The ring-opening of the epoxide by the internal amine nucleophile leads to the formation of a 1,3-amino alcohol, which upon subsequent cyclization, can yield an azetidine derivative.

Recently, a novel synthetic route using lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) as a catalyst has been developed for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.govnih.gov This catalytic system promotes the C3-selective intramolecular aminolysis, leading to the formation of azetidines in high yields. nih.gov A significant advantage of this method is its tolerance for various acid-sensitive and Lewis basic functional groups. nih.govnih.gov Computational studies suggest that the coordination of the lanthanum(III) ion to the substrate plays a crucial role in controlling the regioselectivity of the epoxide opening, favoring the 4-exo-tet cyclization required for azetidine formation. nih.gov

| Entry | Substrate | Catalyst | Solvent | Outcome |

| 1 | cis-3,4-epoxy amine | La(OTf)₃ | CH₂Cl₂ (reflux) | High yield of azetidine |

Intermolecular Cycloaddition Reactions for Azetidine Synthesis

Intermolecular cycloadditions, particularly [2+2] cycloadditions, offer a direct and efficient route to the azetidine core by combining two different molecular components in a single step. researchgate.netnih.gov

Visible-Light-Mediated [2+2] Photocycloadditions (e.g., Aza Paternò–Bchi Reaction)

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most efficient methods for synthesizing functionalized azetidines. researchgate.netnih.govrsc.orgresearchgate.net However, traditional protocols often require high-energy UV light and are limited to specific types of imines. researchgate.netnih.gov

Recent advancements have focused on using visible light in combination with photocatalysts to overcome these limitations. researchgate.netnih.govspringernature.comchemrxiv.org Schindler's laboratory reported a visible-light-mediated intermolecular aza Paternò–Büchi reaction that utilizes the triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates. rsc.orgresearchgate.netnih.gov This reaction is enabled by a commercially available iridium photocatalyst that activates the oxime derivative via triplet energy transfer. rsc.orgnih.govchemrxiv.org

This modern approach is characterized by its mild conditions, operational simplicity, and broad substrate scope, accommodating both activated and unactivated alkenes. rsc.orgnih.govchemrxiv.org The resulting highly functionalized azetidine products can be readily converted into free, unprotected azetidines, providing a novel entry point to these valuable building blocks. nih.gov Mechanistic studies support a triplet energy transfer mechanism, which allows the [2+2] cycloaddition to proceed under very mild conditions. chemrxiv.org This strategy has significantly expanded the utility of the aza Paternò–Büchi reaction for the synthesis of diverse and complex azetidines. acs.orgchemrxiv.org

| Entry | Imine Component | Alkene Component | Catalyst/Conditions | Key Advantage |

| 1 | 2-Isoxazoline-3-carboxylates | Activated & Unactivated Alkenes | fac-[Ir(dFppy)₃], blue light | Mild conditions, broad scope |

| 2 | Glyoxylate oximes | Various Alkenes | Visible light, triplet energy transfer | Access to highly functionalized azetidines |

Ring Expansion Reactions to Form Azetidines

Ring expansion reactions provide an alternative and powerful route to azetidines from more readily available smaller ring systems, such as aziridines. nih.govmagtech.com.cn This strategy leverages the release of ring strain as a driving force for the transformation.

The one-carbon ring expansion of aziridines to azetidines can be achieved through a nih.govnih.gov-Stevens rearrangement of an intermediate aziridinium (B1262131) ylide. nih.govacs.orgchemrxiv.org A significant challenge in this transformation is the competing and often highly favorable cheletropic extrusion of an olefin from the ylide intermediate. chemrxiv.orgchemrxiv.org

To overcome this, biocatalytic approaches have been developed. An engineered "carbene transferase" enzyme, derived from cytochrome P450, has been shown to catalyze this ring expansion with exceptional control. acs.orgchemrxiv.org This biocatalyst not only promotes the desired nih.govnih.gov-Stevens rearrangement over the competing cheletropic extrusion but also exerts outstanding stereocontrol, achieving enantiomeric ratios as high as 99:1. nih.govacs.org This enzymatic approach effectively controls the fate of the highly reactive aziridinium ylide intermediate, enabling a transformation that is difficult to achieve with other types of catalysts. nih.govchemrxiv.org The pioneering work in this area demonstrated that treating an azetidine with a diazo compound in the presence of a copper catalyst could lead to a five-membered pyrrolidine (B122466) via a similar one-carbon ring expansion, highlighting the general concept of using ammonium (B1175870) ylides for ring homologation. nih.govchemrxiv.org

Table 2: Enantioselective Biocatalytic Ring Expansion of Aziridines

| Catalyst | Reaction | Key Intermediate | Selectivity |

|---|

Dirhodium catalysts are effective in promoting the one-carbon ring expansion of bicyclic methyleneaziridines to furnish enantioenriched azetidines. nih.gov Computational and experimental studies have shown that this reaction proceeds through the formation of an aziridinium ylide, generated from the reaction of the methyleneaziridine with a rhodium-bound carbene. nih.gov

This ylide intermediate is perfectly positioned to undergo a concerted, asynchronous nih.govacs.org-Stevens-type rearrangement. nih.gov The concerted nature of this ring-opening and closing sequence ensures that the transformation is stereospecific. nih.gov This method contrasts with early attempts using copper-bound carbenes with simple aziridines, which predominantly led to cheletropic extrusion of ethylene rather than the desired ring expansion. nih.gov The use of methyleneaziridines under dirhodium catalysis provides a successful pathway to bypass this undesired side reaction. nih.gov

Post-Cyclization Functionalization Strategies for Introduction of Bromomethyl and Methanesulfonyl Moieties

Once the azetidine ring is constructed, subsequent functionalization is necessary to install the required substituents.

Introduction of the N-Methanesulfonyl Group onto Azetidine Nitrogen

The introduction of a methanesulfonyl (mesyl) group onto the nitrogen atom of a pre-formed azetidine ring is a standard transformation that results in a stable sulfonamide. This can be readily achieved by reacting the secondary amine of the azetidine ring with methanesulfonyl chloride (MsCl). organic-chemistry.org

This type of reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or N-methylimidazole, to neutralize the hydrochloric acid generated during the reaction. organic-chemistry.org The use of N-methylimidazole in dichloromethane has been shown to be effective for the formation of amides from carboxylic acids and amines using MsCl, and a similar principle applies to the synthesis of sulfonamides from amines. organic-chemistry.org The reaction conditions are generally mild, ensuring the integrity of the often-sensitive azetidine ring is maintained. This step converts the basic azetidine nitrogen into a neutral sulfonamide moiety, which can significantly alter the chemical and biological properties of the molecule.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 3-(Bromomethyl)-1-methanesulfonylazetidine |

| Azetidine |

| Aziridine (B145994) |

| Pyrrolidine |

| Methyleneaziridine |

| Isocyanate |

| Azetidin-2-one (β-lactam) |

| 2-Isoxazoline-3-carboxylate |

| Methanesulfonyl chloride |

| N-methylimidazole |

| Dichloromethane |

Strategies for Incorporating the 3-Bromomethyl Moiety onto the Azetidine Scaffold

The introduction of the 3-bromomethyl group is a critical step in the synthesis of the target compound. This can be achieved through two primary strategic approaches: direct functionalization of an existing azetidine derivative or by designing a synthesis where the bromomethyl group is installed on a precursor prior to the ring-forming cyclization step.

One potential pathway to this compound involves the direct bromination of a suitable azetidine precursor, such as a 3-hydroxymethyl or 3-methyl derivative. While specific literature examples for the direct bromination of 3-methyl-1-methanesulfonylazetidine are not prevalent, established chemical principles allow for the prediction of viable synthetic routes.

A common and effective method for converting a primary alcohol to an alkyl bromide is the Appel reaction. This transformation would involve treating 3-(hydroxymethyl)-1-methanesulfonylazetidine with a bromine source like carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (B44618) (PPh₃). This reaction typically proceeds under mild conditions and is known for its high efficiency in converting primary alcohols to the corresponding bromides.

Alternatively, if starting from a 3-methylazetidine derivative, a free-radical bromination could be employed. This reaction would likely utilize N-bromosuccinimide (NBS) as the bromine source, with a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions. This method selectively brominates at the allylic or benzylic position, and in this context, would target the methyl group attached to the azetidine ring. Careful control of reaction conditions would be necessary to achieve mono-bromination and avoid side reactions.

An alternative and often more controlled strategy involves the use of an acyclic or different heterocyclic precursor that is already functionalized with a bromomethyl group or its synthetic equivalent. This approach builds the azetidine ring around the pre-installed moiety, avoiding potentially harsh bromination conditions on the sensitive azetidine ring.

A notable method involves the base-induced cyclization of functionalized acyclic precursors. For instance, a short synthesis of alkyl 3-bromoazetidine-3-carboxylates has been developed starting from alkyl 2-(bromomethyl)acrylates. researchgate.net This process involves amination, bromination, and subsequent cyclization to form the azetidine ring. researchgate.net In this pathway, the kinetically favored products are often 2-(bromomethyl)aziridines, which can then be transformed into the thermodynamically more stable 3-bromoazetidine derivatives via thermal isomerization. researchgate.net This strategy highlights how a bromomethyl group on an acyclic starting material can be carried through a synthetic sequence to yield a substituted azetidine.

Another powerful precursor-based strategy is the ring expansion of smaller, strained heterocycles. Specifically, 2-(bromomethyl)aziridines can undergo ring transformation to provide 3-substituted azetidines. researchgate.netresearchgate.net This rearrangement can be promoted under various conditions, effectively expanding the three-membered aziridine ring into the four-membered azetidine scaffold. This method is particularly useful as it directly converts a readily accessible bromomethyl-substituted precursor into the desired azetidine core structure. More advanced methods, such as the rhodium-catalyzed one-carbon ring expansion of aziridines, further illustrate the utility of using smaller rings as precursors for accessing substituted azetidines. researchgate.net

Influence of Reaction Conditions on Azetidine Synthesis: Solvent and Catalysis

Solvent-Controlled Regioselectivity and Product Diversity in Azetidine Formation

The solvent medium can exert profound control over the outcome of azetidine synthesis, influencing reaction rates and, crucially, the regioselectivity of ring closure. Intramolecular cyclization reactions that could potentially form different ring sizes are particularly sensitive to the choice of solvent.

A clear example of solvent influence is seen in the lanthanum triflate (La(OTf)₃)-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to produce 3-hydroxyazetidines. nih.govfrontiersin.org In this reaction, the nucleophilic nitrogen can attack either the C3 or C4 position of the epoxide, leading to the formation of a four-membered azetidine or a five-membered pyrrolidine, respectively. The optimization of this reaction revealed a strong dependence on the solvent used. nih.govfrontiersin.org

Refluxing in 1,2-dichloroethane (DCE) was identified as the optimal condition, providing the desired azetidine product in high yield and with excellent regioselectivity over the competing pyrrolidine byproduct. nih.govfrontiersin.org The use of benzene, a solvent with a similar boiling point, resulted in lower selectivity. nih.govfrontiersin.org Coordinative solvents such as acetonitrile (MeCN) and tetrahydrofuran (THF) provided good selectivity but resulted in incomplete conversion of the starting material, leading to lower yields. nih.govfrontiersin.org These findings underscore the critical role of the solvent in modulating the reactivity and selectivity of the cyclization process.

| Solvent | Yield (%) | Azetidine:Pyrrolidine Ratio | Notes |

|---|---|---|---|

| 1,2-Dichloroethane (DCE) | 81 | >20:1 | Optimal solvent for yield and regioselectivity. nih.govfrontiersin.org |

| Benzene (PhH) | - | Lower than DCE | Reduced regioselectivity compared to DCE. nih.govfrontiersin.org |

| Acetonitrile (MeCN) | - | Good | Incomplete reaction, substrate remained. nih.govfrontiersin.org |

| Tetrahydrofuran (THF) | - | Good | Incomplete reaction, substrate remained. nih.govfrontiersin.org |

Role of Specific Catalytic Systems in Enabling Azetidine Synthesis

Catalysis is a cornerstone of modern synthetic chemistry, and the formation of strained rings like azetidines has benefited immensely from the development of specific catalytic systems. These catalysts can activate substrates, control stereochemistry, and enable reaction pathways that are otherwise inaccessible.

Lewis Acid Catalysis Lewis acids are frequently used to activate functional groups and promote cyclization. In the synthesis of 3-hydroxyazetidines from epoxy amines, a screen of various Lewis and Brønsted acids demonstrated the superior efficacy of lanthanide triflates. nih.govfrontiersin.org Lanthanum(III) triflate (La(OTf)₃) proved to be the most effective catalyst, providing the product in high yield. nih.govfrontiersin.org Other catalysts were found to be less efficient:

Scandium(III) triflate (Sc(OTf)₃) required a longer reaction time and gave only a moderate yield. nih.govfrontiersin.org

Lithium triflate (LiOTf) led to the formation of a complex mixture of products. nih.govfrontiersin.org

Nickel(II) perchlorate (Ni(ClO₄)₂·6H₂O) and the Brønsted acid trifluoromethanesulfonic acid (TfOH) resulted in low yields. nih.govfrontiersin.org The reaction did not proceed in the absence of an acid catalyst, highlighting the essential role of the catalyst in activating the epoxide for intramolecular attack. nih.govfrontiersin.org

| Catalyst (5 mol%) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| La(OTf)₃ | DCE | 2.5 | 81 |

| Sc(OTf)₃ | DCE | 24 | 54 |

| LiOTf | DCE | 2.5 | Complex Mixture |

| Ni(ClO₄)₂·6H₂O | DCE | 2.5 | <10 |

| TfOH | DCE | 2.5 | <10 |

| None | DCE | 2.5 | No Reaction |

Transition Metal Catalysis A variety of transition metals have been employed to catalyze the synthesis of azetidines through diverse mechanisms:

Palladium Catalysis : Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been developed for synthesizing functionalized azetidines. rsc.org This method involves the formation of a Pd(IV) intermediate and subsequent reductive elimination to close the azetidine ring. rsc.org

Copper Catalysis : Photo-induced copper catalysis has been utilized in a radical annulation reaction between aliphatic amines and alkynes to construct the azetidine ring. the-innovation.org

Rhodium Catalysis : Rhodium catalysts are effective in promoting the [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes to yield highly substituted methylene azetidines. nih.gov

Other Catalytic Systems Beyond metal-based catalysts, other strategies have emerged. Chiral phase-transfer (PT) catalysts derived from cinchona alkaloids have been successfully applied to the enantioselective synthesis of spirocyclic azetidine oxindoles via intramolecular C-C bond formation. nih.gov This approach demonstrates the power of organocatalysis in constructing complex and stereochemically rich azetidine structures. nih.gov

Reactivity and Transformational Pathways of 3 Bromomethyl 1 Methanesulfonylazetidine

Ring-Opening Reactions of the Azetidine (B1206935) Core

The significant ring strain of the azetidine core is a primary driver for its chemical transformations. rsc.org This strain, coupled with the activation provided by the N-sulfonyl group, predisposes the molecule to undergo reactions that lead to the cleavage of the ring's C-N or C-C bonds, thereby relieving the steric and angular strain. These reactions are of considerable interest in synthetic chemistry as they provide pathways to diverse and functionalized acyclic amino compounds. iitk.ac.inacs.org

N-sulfonylazetidines are particularly susceptible to nucleophilic attack, which results in the cleavage of the azetidine ring. The sulfonyl group activates the ring by withdrawing electron density, making the ring carbons more electrophilic and stabilizing the nitrogen atom as a leaving group. nsf.gov This activation facilitates ring-opening by a wide range of nucleophiles under relatively mild conditions. researchgate.net

The regioselectivity of nucleophilic attack on unsymmetrically substituted N-sulfonylazetidines, such as 3-(bromomethyl)-1-methanesulfonylazetidine, is governed by a combination of steric and electronic factors. In general, nucleophilic attack occurs via an SN2 mechanism.

Steric Factors : Nucleophiles tend to attack the least sterically hindered carbon atom of the azetidine ring. In this compound, the C2 and C4 positions are sterically less encumbered than the C3 position, which bears the bromomethyl substituent. Therefore, attack is generally favored at the C2/C4 methylene (B1212753) carbons.

Electronic Factors : The electron-withdrawing sulfonyl group makes both α-carbons (C2 and C4) electrophilic. In cases where an aryl group is present at the C2 position, as in 2-aryl-N-tosylazetidines, nucleophilic attack preferentially occurs at the benzylic C2 carbon. acs.org This is due to the stabilization of the transition state by the aryl group. For this compound, the primary factor directing attack to C2/C4 is the lower steric hindrance.

The interplay of these factors dictates the final product distribution. For instance, in studies on related N-tosylazetidines, the regioselectivity is highly predictable based on the substitution pattern.

| Azetidine Substrate | Nucleophile | Major Site of Attack | Rationale | Reference |

|---|---|---|---|---|

| 2-Aryl-N-tosylazetidine | Alcohols (ROH) | C2 (Benzylic carbon) | Electronic stabilization from the aryl group in the SN2 transition state. | acs.org |

| 2-Aryl-N-tosylazetidine | Halides (X⁻) | C2 (Benzylic carbon) | Electronic stabilization and formation of a more stable product. | acs.org |

| Hypothetical: this compound | Generic Nu⁻ | C2 / C4 | Lower steric hindrance compared to the substituted C3 position. | N/A |

Ring-opening of the azetidine can be followed by an intramolecular cyclization if the attacking nucleophile is part of a larger molecule or if a nucleophilic center is revealed upon the initial reaction. This tandem reaction sequence provides a powerful strategy for constructing more complex heterocyclic systems. For example, if this compound were to react with a bifunctional nucleophile, the initial ring-opening could be followed by a subsequent cyclization event, leading to the formation of larger rings like piperidines or other nitrogen-containing heterocycles. researchgate.netnih.gov A related strategy involves the ring expansion of propargylic aziridines to azetidines, showcasing how intramolecular processes can be used to build strained rings. acs.org

The rate and efficiency of nucleophilic ring-opening reactions of N-sulfonylazetidines can be significantly enhanced by the use of Lewis acids. iitk.ac.inacs.org The Lewis acid coordinates to the sulfonyl oxygen atoms or the ring nitrogen, further increasing the electrophilicity of the ring carbons and facilitating the nucleophilic attack. This activation allows for reactions to proceed under milder conditions and can influence the regioselectivity of the ring-opening. acs.org A variety of Lewis acids have been shown to be effective catalysts for this transformation in related N-tosylazetidines.

| Lewis Acid | Solvent | Typical Reaction Conditions | Outcome | Reference |

|---|---|---|---|---|

| Cu(OTf)₂ | Alcohols (e.g., MeOH, iPrOH) | Room Temperature | Efficient formation of 1,3-amino ethers. | iitk.ac.inacs.org |

| BF₃·OEt₂ | Various | 0 °C to Room Temperature | Effective for ring-opening with various nucleophiles. | acs.org |

| Zn(OTf)₂ | DMSO | 65 °C | Promotes ring-opening and rearrangement. | acs.org |

| InCl₃ | Various | Variable | Catalyzes ring-opening reactions. | acs.org |

The inherent ring strain in the azetidine core is a significant thermodynamic driving force for its reactions. rsc.orgacs.org This concept, known as strain-release, is leveraged in various synthetic methodologies to construct more complex molecular architectures. unife.itbris.ac.uknih.gov The energy released upon opening the four-membered ring can drive reactions that might otherwise be unfavorable. In the context of this compound, any reaction that leads to the cleavage of a ring bond benefits from this energetic release, making the azetidine a versatile intermediate. This principle is fundamental to its utility as a building block in medicinal and organic chemistry. rsc.org

In addition to nucleophilic substitution, the azetidine ring can undergo elimination reactions, particularly in the presence of a strong, non-nucleophilic base. An E2-type mechanism is plausible, where a base abstracts a proton from a carbon adjacent to the nitrogen, leading to the concerted cleavage of a C-N bond and formation of an alkene. masterorganicchemistry.comkhanacademy.org For this compound, a strong base could abstract a proton from the C2 or C4 positions. This would trigger the elimination of the sulfonamide group and cleavage of the C-N bond, resulting in a ring-opened product. The stereochemical requirement for an anti-periplanar arrangement between the proton being removed and the leaving group (the C-N bond) would influence the reaction's feasibility and outcome. youtube.com Such elimination pathways compete with substitution reactions and are favored by strong, sterically hindered bases and higher temperatures. youtube.com

Reductive Ring-Opening Pathways

The N-methanesulfonyl group significantly influences the stability and reactivity of the azetidine ring. While azetidines are generally more stable than their three-membered aziridine (B145994) counterparts, the electron-withdrawing nature of the sulfonyl group can make the ring susceptible to cleavage under certain conditions. Reductive methods have been developed for the cleavage of N-S bonds in sulfonamides, which can be applied to ring systems like N-sulfonylazetidines. chemrxiv.orgresearchgate.net

Common reductive cleavage methods for sulfonamides involve dissolving metals or specialized organic super-electron-donor (S.E.D.) reagents. chemrxiv.orgstrath.ac.uk These reactions typically proceed through the formation of a radical anion upon electron transfer to the sulfonyl group, leading to the fragmentation of the N-S bond. strath.ac.uk Applying such methods to this compound would be expected to cleave the N-SO2Me bond, yielding the corresponding 3-(bromomethyl)azetidine. The choice of reductant and reaction conditions is crucial to avoid side reactions, such as the reduction of the bromomethyl group.

Alternatively, the azetidine ring itself can undergo reductive cleavage, although this is less common than for N-activated aziridines. Ring-opening reactions of azetidines often require activation by Lewis acids or conversion to quaternary ammonium (B1175870) salts to facilitate nucleophilic attack. magtech.com.cn Reductive ring-opening, for instance, via catalytic hydrogenation, could potentially lead to the cleavage of one of the C-N bonds, resulting in substituted aminopropanes. The regioselectivity of such a ring-opening would be influenced by steric and electronic factors within the molecule.

Reactivity of the 3-Bromomethyl Moiety on the Azetidine Scaffold

The bromomethyl group at the 3-position of the azetidine ring serves as a versatile synthetic handle. As a primary alkyl bromide, it is highly susceptible to reactions typical of this functional group, most notably nucleophilic substitution.

Nucleophilic Substitution Reactions of the Bromomethyl Group

The primary carbon of the bromomethyl group is an excellent electrophilic site for S_N2 reactions. libretexts.orglibretexts.org A wide variety of nucleophiles can displace the bromide ion, leading to a diverse array of 3-substituted azetidine derivatives. This transformation is fundamental for introducing new functional groups and building molecular complexity. nih.govnih.gov The reaction generally proceeds with an inversion of configuration if the carbon were chiral, although in this specific compound, it is prochiral. libretexts.orglibretexts.org

Common nucleophiles used in these reactions include:

Oxygen nucleophiles: Hydroxides, alkoxides, and carboxylates to form alcohols, ethers, and esters, respectively.

Nitrogen nucleophiles: Ammonia (B1221849), primary and secondary amines, and azides to form primary amines, secondary/tertiary amines, and azides.

Sulfur nucleophiles: Thiols and thiolates to generate thioethers.

Carbon nucleophiles: Cyanides and enolates to form nitriles and extend the carbon chain.

The table below illustrates representative nucleophilic substitution reactions on the bromomethyl group.

| Nucleophile | Reagent Example | Product Functional Group | Resulting Compound Structure |

|---|---|---|---|

| Hydroxide | NaOH | Alcohol | (1-Methanesulfonylazetidin-3-yl)methanol |

| Azide (B81097) | NaN3 | Azide | 3-(Azidomethyl)-1-methanesulfonylazetidine |

| Cyanide | KCN | Nitrile | 2-(1-Methanesulfonylazetidin-3-yl)acetonitrile |

| Amine | Piperidine | Tertiary Amine | 1-Methanesulfonyl-3-(piperidin-1-ylmethyl)azetidine |

| Thiolate | NaSPh | Thioether | 1-Methanesulfonyl-3-((phenylthio)methyl)azetidine |

Functional Group Interconversions Involving the Bromomethyl Group

Beyond direct substitution, the bromomethyl group is a precursor for various functional group interconversions (FGIs). These transformations expand the synthetic utility of the azetidine scaffold. For instance, the azide formed from nucleophilic substitution with sodium azide can be subsequently reduced to a primary amine (3-(aminomethyl)-1-methanesulfonylazetidine). This two-step sequence provides a route to an amino group, which is a key functional group in many biologically active molecules. vanderbilt.edu

Similarly, the nitrile product can be hydrolyzed to a carboxylic acid or reduced to a primary amine, effectively lengthening the carbon chain at the 3-position. The conversion of the bromomethyl group to a hydroxymethyl group (alcohol) opens up further possibilities, such as oxidation to an aldehyde or carboxylic acid, or conversion to a better leaving group like a tosylate or mesylate for subsequent substitution reactions. ub.edu

The following table summarizes key functional group interconversions starting from the bromomethyl moiety.

| Initial Product from Substitution | Reaction Type | Reagent Example | Final Functional Group |

|---|---|---|---|

| 3-(Azidomethyl)-1-methanesulfonylazetidine | Reduction | H2, Pd/C or LiAlH4 | Primary Amine (-CH2NH2) |

| 2-(1-Methanesulfonylazetidin-3-yl)acetonitrile | Hydrolysis | H3O+, heat | Carboxylic Acid (-CH2COOH) |

| 2-(1-Methanesulfonylazetidin-3-yl)acetonitrile | Reduction | LiAlH4 | Primary Amine (-CH2CH2NH2) |

| (1-Methanesulfonylazetidin-3-yl)methanol | Oxidation | PCC or DMP | Aldehyde (-CHO) |

Intramolecular Participation of the Bromomethyl Group in Cyclization or Ring Expansion Reactions

The bromomethyl group can act as an electrophile in intramolecular reactions if a suitable nucleophile is present elsewhere in the molecule or introduced onto the azetidine nitrogen after removal of the sulfonyl group. While the N-methanesulfonyl group is generally stable, its removal would unmask the secondary amine, which could then participate in intramolecular cyclization.

A more direct pathway involves the participation of the bromomethyl group in reactions with a nucleophile tethered to the azetidine ring, leading to the formation of bicyclic structures. For example, if a nucleophilic center is introduced at the nitrogen atom (after deprotection), an intramolecular S_N2 reaction could lead to the formation of a 1,3-diazabicyclo[3.1.0]hexane ring system.

Ring expansion reactions are also a possibility for strained heterocyclic systems. researchgate.net For instance, treatment of related N-activated 2-(bromomethyl)aziridines with amines can lead to a ring expansion to form 3-aminoazetidines. researchgate.net A similar pathway, while less common for the more stable azetidine ring, could be envisaged under specific conditions, potentially leading to substituted pyrrolidines.

Reactivity of the N-Methanesulfonyl Group in Azetidine Systems

The N-methanesulfonyl group is a strong electron-withdrawing group that activates the azetidine ring for certain reactions, most notably anionic ring-opening polymerization.

Anionic Ring-Opening Polymerization (AROP) of N-Methanesulfonylazetidine

The anionic ring-opening polymerization (AROP) of N-(methanesulfonyl)azetidine (MsAzet) has been reported as the first example of an AROP for an azetidine. rsc.orgresearchgate.net This polymerization is typically initiated by an anionic species, such as n-butyl(methanesulfonyl)potassium amide (nBuN(K)Ms), and occurs at elevated temperatures in a polar aprotic solvent like DMSO. rsc.org

The polymerization kinetics are first-order with respect to the monomer concentration, and the number of active chain ends remains constant throughout the process. rsc.orgua.edu A key feature of this polymerization is the occurrence of chain transfer, which leads to a branched polymer structure. rsc.org This branching arises from the deprotonation of the acidic α-protons on the methanesulfonyl group of a polymer chain. The resulting methanide (B1207047) anion is nucleophilic and can initiate the growth of a new polymer chain, leading to a hyperbranched or dendritic polymer architecture. rsc.orgua.edu

| Parameter | Details |

|---|---|

| Monomer | N-(methanesulfonyl)azetidine (MsAzet) |

| Initiator | nBuN(K)Ms |

| Solvent | DMSO |

| Temperature | >100 °C (e.g., 180 °C) |

| Polymer Structure | Branched poly(N-methanesulfonylazetidine) - p(MsAzet) |

| Mechanism of Branching | Chain transfer via deprotonation of the methanesulfonyl group |

The resulting poly(N-sulfonylazetidine)s are considered precursors to poly(trimethylenimine)s, which are valuable polyimines with applications in areas like CO2 capture and gene transfection. ua.edu However, the branching that occurs during the polymerization of MsAzet prevents the formation of linear poly(trimethylenimine). ua.edu

Deprotonation and Subsequent Carbanion Formation at the Methanesulfonyl Group

The methanesulfonyl group, while generally stable, possesses protons on its methyl group that can be abstracted under certain conditions, leading to the formation of a carbanion. This reactivity is a consequence of the electron-withdrawing nature of the adjacent sulfonyl group, which acidifies the methyl protons.

Detailed research into the anionic ring-opening polymerization of N-(methanesulfonyl)azetidine provides evidence for this phenomenon. In this process, chain transfer reactions have been observed to occur through the deprotonation of the methanesulfonyl group. The resulting carbanion is capable of initiating the formation of a new polymer chain, leading to branched polymer structures. rsc.org This demonstrates that the methanesulfonyl group on an azetidine ring is susceptible to deprotonation, forming a reactive carbanionic species.

The formation of a carbanion can be represented by the general reaction where a base (B⁻) abstracts a proton from the methyl group of the methanesulfonyl moiety:

R-SO₂-CH₃ + B⁻ → R-SO₂-CH₂⁻ + HB

The stability of the resulting carbanion is enhanced by the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl group. This carbanion can then act as a nucleophile in subsequent reactions. While direct studies on this compound are not extensively documented in this context, the established reactivity of N-methanesulfonyl azetidines strongly suggests a similar potential for carbanion formation.

| Reactant | Condition | Intermediate | Significance |

| N-(methanesulfonyl)azetidine | Anionic Polymerization | Methanesulfonyl Carbanion | Leads to branched polymers via chain transfer rsc.org |

Role as a Protecting Group and Strategies for its Selective Cleavage

The methanesulfonyl group is a well-established protecting group for amines. chem-station.com By converting the amine to a sulfonamide, its nucleophilicity and basicity are significantly reduced, rendering it unreactive towards many electrophiles and reaction conditions. chem-station.com Sulfonyl groups are known for their stability under both acidic and basic conditions, which makes them robust protecting groups for multi-step syntheses. chem-station.com

In the context of this compound, the methanesulfonyl group serves to protect the azetidine nitrogen. This protection is crucial for reactions involving the bromomethyl substituent, preventing unwanted side reactions involving the ring nitrogen.

The cleavage of the methanesulfonyl group, or deprotection, can be challenging due to its stability. However, several strategies have been developed for the removal of sulfonyl groups from amines. Reductive cleavage methods are commonly employed. For instance, dissolving metal reductions, such as with sodium in liquid ammonia or magnesium in methanol, can effectively cleave the N-S bond. chem-station.com

Another notable method is the use of thiolates, particularly in the case of nitrobenzenesulfonyl (Ns) groups, as seen in the Fukuyama amine synthesis. chem-station.com While the methanesulfonyl group is generally more resistant to cleavage than the Ns group, similar nucleophilic attack strategies under specific conditions can be explored.

| Protecting Group | Protected Functionality | Key Stability Features | Common Cleavage Conditions |

| Methanesulfonyl (Ms) | Amine (Azetidine Nitrogen) | Stable to acid and base chem-station.com | Reductive cleavage (e.g., Mg/MeOH) chem-station.com |

| Toluenesulfonyl (Ts) | Amine | Stable to acid and base chem-station.com | Reductive cleavage |

| Nitrobenzenesulfonyl (Ns) | Amine | Stable to acid, labile to specific nucleophiles chem-station.com | Thiolate nucleophiles (Fukuyama conditions) chem-station.com |

Computational Chemistry and Mechanistic Elucidation of 3 Bromomethyl 1 Methanesulfonylazetidine Reactivity

Theoretical Studies on Azetidine (B1206935) Ring Strain and Stability within Substituted Systems

The reactivity of azetidine derivatives, including 3-(Bromomethyl)-1-methanesulfonylazetidine, is fundamentally influenced by their inherent ring strain. The four-membered azetidine ring possesses significant strain energy, a consequence of bond angle deviation from the ideal sp³ hybridization, torsional strain from eclipsing interactions, and transannular strain. This stored energy makes the ring susceptible to cleavage and rearrangement reactions, serving as a thermodynamic driving force.

Table 1: Comparison of Ring Strain Energies in Small Heterocycles (Illustrative Data)

| Compound | Ring Strain (kcal/mol) |

| Aziridine (B145994) | ~27 |

| Azetidine | ~26 |

| Oxetane | ~25 |

| Pyrrolidine (B122466) | ~6 |

| Piperidine | ~0 |

This table provides general, illustrative values for parent heterocycles to contextualize the high ring strain of the azetidine core.

Application of Density Functional Theory (DFT) for Mechanistic Insights and Prediction

Density Functional Theory (DFT) is a powerful computational tool for investigating the reactivity of molecules like this compound. DFT calculations can provide detailed insights into reaction mechanisms, predict the selectivity of transformations, and analyze the influence of various reaction conditions. mit.edu

Predicting Regioselectivity and Stereoselectivity in Azetidine Transformations

For a molecule such as this compound, nucleophilic substitution is a key reaction class. DFT calculations can be employed to model the transition states for nucleophilic attack at different electrophilic sites: the carbon of the bromomethyl group (an SN2 reaction) or the ring carbons (a ring-opening reaction). The regioselectivity of ring-opening reactions in unsymmetrically substituted azetidines is governed by a combination of electronic and steric factors. magtech.com.cnacs.org

Computational models can predict whether a nucleophile will preferentially attack the C2 or C4 position of the azetidine ring. The electron-withdrawing sulfonyl group activates the ring carbons towards nucleophilic attack. The relative energies of the transition states for these pathways, calculated using DFT, would indicate the most likely site of reaction. Furthermore, these models can predict the stereochemical outcome of reactions, for instance, whether a reaction proceeds with inversion or retention of configuration at a stereocenter. acs.org

Elucidation of Complex Reaction Mechanisms (e.g., Ring-Opening, Rearrangements, Aziridinium (B1262131) Ylides)

The strain within the azetidine ring of this compound facilitates various complex reactions. DFT is instrumental in mapping the potential energy surfaces for these transformations.

Rearrangements: Computational studies can explore the feasibility of various molecular rearrangements. For instance, under certain conditions, substituted azetidines can undergo rearrangements to form other heterocyclic systems. DFT calculations can identify the transition states for these complex bond reorganizations and predict whether such pathways are kinetically and thermodynamically favorable.

Aziridinium Ylides: While more commonly associated with aziridines, the formation of ylide-like intermediates from azetidines is also conceivable. Computational modeling can investigate the possibility of generating and trapping such reactive species, providing insights into novel reaction pathways. researchgate.net

Computational Analysis of Solvent Effects on Reaction Outcomes

The choice of solvent can dramatically influence the rate and selectivity of chemical reactions. Computational chemistry, through models like the Polarizable Continuum Model (PCM), can simulate the effect of different solvents on the reactivity of this compound. rsc.orgnih.gov

Solvation models in DFT calculations can account for the stabilization or destabilization of reactants, intermediates, and transition states by the solvent. For example, in an SN2 reaction, a polar aprotic solvent might be expected to accelerate the reaction rate. DFT calculations can quantify this effect by comparing the activation energies in the gas phase versus in different solvent environments. This allows for a rational selection of solvents to optimize reaction outcomes. researchgate.netdntb.gov.ua

Computational Design and Discovery of Novel Azetidine Synthesis and Reactivity

Computational chemistry is not only a tool for explaining observed reactivity but also for designing new synthetic methods and predicting novel reactions. mit.edu By using DFT and other computational approaches, chemists can screen potential precursors and reaction pathways for the synthesis of complex azetidines in silico. nih.govresearchgate.netrsc.org

For a target like this compound, computational models could be used to:

Design Efficient Syntheses: By evaluating the thermodynamics and kinetics of different potential synthetic routes, computational methods can help identify the most promising strategies before they are attempted in the laboratory.

Predict Novel Reactivity: Theoretical calculations can explore the reactivity of the molecule with a wide range of reagents under various conditions, potentially uncovering new and synthetically useful transformations that have not yet been discovered experimentally. This predictive power accelerates the discovery of new chemical reactions and the synthesis of novel molecular architectures.

Advanced Applications of 3 Bromomethyl 1 Methanesulfonylazetidine As a Chemical Building Block

Role in the Synthesis of Highly Functionalized Azetidine (B1206935) Derivatives and Analogues

3-(Bromomethyl)-1-methanesulfonylazetidine serves as a pivotal precursor for a diverse range of 3-substituted azetidine derivatives. The primary pathway for its functionalization is the nucleophilic substitution of the bromide ion, a good leaving group, located on the exocyclic methylene (B1212753). This reactivity allows for the introduction of a vast array of functional groups at the C-3 position of the azetidine ring.

The methanesulfonyl group on the nitrogen atom plays a crucial dual role. It activates the C-N bonds of the ring toward certain transformations while also serving as a stable protecting group that is generally robust under nucleophilic substitution conditions. Researchers have demonstrated that 3-bromo-substituted azetidines can react with various nucleophiles to yield C-3 substituted products. rsc.org

Key transformations involving this compound include:

Ether and Thioether Linkages: Reaction with alkoxides, phenoxides, and thiolates introduces oxygen or sulfur-based side chains.

Carbon-Carbon Bond Formation: Carbanions, such as those derived from malonates or organometallic reagents, can displace the bromide to extend the carbon skeleton.

Introduction of Nitrogen Functionality: Amines, azides, and other nitrogen nucleophiles can be used to install aminomethyl groups, which can be further elaborated.

This versatility enables the synthesis of libraries of azetidine analogues with tailored properties, which is particularly valuable in drug discovery for exploring structure-activity relationships. The resulting functionalized azetidines are often precursors to pharmaceutically active agents. nih.gov

| Nucleophile | Resulting C-3 Substituent | Class of Derivative |

|---|---|---|

| RO⁻ (Alkoxide) | -CH₂OR | Azetidinyl Ether |

| RS⁻ (Thiolate) | -CH₂SR | Azetidinyl Thioether |

| N₃⁻ (Azide) | -CH₂N₃ | Azidomethyl Azetidine |

| CN⁻ (Cynaide) | -CH₂CN | Azetidinyl Acetonitrile |

| R₂NH (Amine) | -CH₂NR₂ | Aminomethyl Azetidine |

Strategic Intermediate for the Construction of Complex Heterocyclic Scaffolds and Polycyclic Ring Systems

Beyond simple substitution, this compound is a valuable intermediate for constructing more complex molecular architectures, including spirocyclic and fused polycyclic systems. The inherent ring strain of the azetidine core can be harnessed as a driving force in various ring-opening and ring-expansion reactions. researchgate.net

The bifunctional nature of the molecule is key to its utility. The bromomethyl group can act as an anchor point to introduce a second reactive moiety, which can then undergo an intramolecular reaction with the azetidine ring. For example, conversion of the bromomethyl group to an aminoethyl side chain could facilitate an intramolecular cyclization to form a fused piperazine-azetidine bicyclic system.

Furthermore, the azetidine ring itself can undergo rearrangements. Under specific conditions, such as Lewis acid catalysis, N-sulfonylazetidines can undergo ring expansion to form larger heterocycles like pyrrolidines. The substituents at the C-3 position can influence the course of these rearrangements, allowing for diastereoselective synthesis of complex structures. This strategic use of strain-release and intramolecular cyclization makes it a powerful tool for building novel three-dimensional heterocyclic scaffolds that are of significant interest in medicinal chemistry.

Utilization in the Development of Functional Polymers via Ring-Opening Polymerization

The development of functional polymers from strained-ring monomers is a significant area of materials science. While aziridines have been more commonly studied, N-sulfonylazetidines have been shown to undergo anionic ring-opening polymerization (AROP) to produce linear polyamines (as polysulfonamides). nsf.gov The electron-withdrawing N-sulfonyl group is critical for this process, as it activates the ring for nucleophilic attack and stabilizes the propagating anionic center. nsf.gov

In this context, this compound can be envisioned as a functional monomer. The polymerization would proceed via the nucleophilic opening of the azetidine ring, leading to a polymer backbone of repeating N-methanesulfonyl-3-(bromomethyl)azetidine units.

The resulting polymer would be highly functional, with a reactive bromomethyl group pendant on each repeating unit. This allows for post-polymerization modification, where the bromide can be displaced by various nucleophiles. This approach enables the creation of a wide range of functional polymers with tailored properties, such as altered solubility, thermal characteristics, or the attachment of bioactive molecules. In contrast, cationic ring-opening polymerization (CROP) of azetidines typically leads to hyperbranched polymers. researchgate.netutwente.nl The use of N-sulfonyl activation provides a pathway to well-defined, linear architectures. digitellinc.comnih.gov

Contribution to Diversity-Oriented Synthesis for Chemical Library Generation

Diversity-oriented synthesis (DOS) aims to efficiently generate structurally diverse small molecules for high-throughput screening and the discovery of new biological probes. An ideal building block for DOS should allow for the divergent synthesis of multiple molecular scaffolds from a common starting material.

This compound is well-suited for DOS strategies due to its multiple points of diversification:

Appendage Diversity: The bromomethyl group can react with a wide library of nucleophiles, leading to a large number of analogs with different side chains appended to the same azetidine core.

Scaffold Diversity: The strained azetidine ring can be subjected to various reaction conditions to induce ring-opening, ring-expansion, or fragmentation, leading to the formation of completely different heterocyclic scaffolds. For instance, reaction with one class of reagents might yield pyrrolidines, while another could lead to bicyclic products.

Stereochemical Diversity: If chiral reagents or catalysts are employed in the functionalization steps, stereochemical diversity can be introduced.

By systematically exploring the reactions at the bromomethyl group and the transformations of the azetidine ring, a single starting material can give rise to a chemical library with significant diversity in molecular shape, stereochemistry, and functionality, which is a hallmark of a successful DOS campaign.

| Diversification Point | Chemical Transformation | Outcome |

|---|---|---|

| C-3 Side Chain | Nucleophilic Substitution (SN2) | Appendage Diversity |

| Azetidine Ring | Ring Expansion / Rearrangement | Scaffold Diversity |

| Azetidine Ring | Ring Opening Polymerization | Macromolecular Diversity |

| Overall Molecule | Asymmetric Catalysis / Chiral Resolution | Stereochemical Diversity |

Applications as Chiral Templates and Auxiliaries in Asymmetric Synthetic Methodologies

While this compound is itself an achiral molecule, it is a valuable precursor for the synthesis of chiral azetidine-based ligands and auxiliaries used in asymmetric catalysis. birmingham.ac.uk The field of asymmetric synthesis heavily relies on chiral auxiliaries—temporarily incorporated stereogenic units that direct the stereochemical outcome of a reaction. wikipedia.org

The synthetic pathway to a chiral auxiliary from the title compound would involve two key steps:

Functionalization and Resolution: The bromomethyl group would first be converted to a different functional group, such as a hydroxymethyl (-CH₂OH) or aminomethyl (-CH₂NH₂) group. This new derivative, now containing a stereocenter at the C-3 position, would then be resolved into its individual enantiomers using classical resolution techniques or chiral chromatography.

Application in Asynthesis: The enantiopure 3-substituted azetidine can then be used as a chiral ligand for a metal catalyst or as a covalently attached chiral auxiliary. For example, an enantiopure 3-(hydroxymethyl)azetidine derivative could coordinate to a metal center, creating a chiral environment that biases the enantioselectivity of reactions like reductions, alkylations, or cycloadditions. researchgate.net

The rigid, puckered conformation of the azetidine ring can provide a well-defined steric environment, which is essential for effective stereochemical control. Chiral azetidine-containing ligands have been successfully employed in various asymmetric transformations, highlighting the potential of derivatives of this compound in this advanced area of synthesis. nih.govrsc.org

Q & A

Basic: What are the common synthetic routes for preparing 3-(Bromomethyl)-1-methanesulfonylazetidine?

Answer:

The synthesis typically involves alkylation or nucleophilic substitution. For example:

- Alkylation of azetidine precursors : React 1-methanesulfonylazetidine with bromomethylating agents (e.g., bromomethyl ethers or allylic bromides) in polar aprotic solvents like acetonitrile. Reaction conditions (temperature, catalyst) must optimize steric hindrance from the azetidine ring .

- Functionalization of pre-synthesized scaffolds : Bromomethyl groups can be introduced via radical bromination or photochemical methods, followed by sulfonylation. Validate purity using HPLC or GC-MS.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : Use H and C NMR to confirm the azetidine ring structure (e.g., δ ~3.5–4.5 ppm for CHBr and SOCH groups). H-C HMBC correlations help resolve overlapping signals .

- IR spectroscopy : Identify sulfonyl (S=O, ~1350–1150 cm) and C-Br (~550–650 cm) stretches.

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] at m/z 256.1).

Advanced: How can researchers resolve contradictions in reported stability data for bromomethyl-containing azetidines?

Answer:

Contradictions often arise from solvent choice, temperature, or nucleophilic impurities.

- Experimental validation : Conduct accelerated stability studies in solvents (e.g., DMSO, acetonitrile) under inert atmospheres. Monitor decomposition via TLC or LC-MS.

- Control variables : Compare data from studies with conflicting results by isolating factors like trace moisture (hydrolysis risk) or light exposure (photolytic degradation) .

- Theoretical modeling : Use DFT calculations to predict degradation pathways (e.g., SN2 displacement of bromide) .

Advanced: What role does X-ray crystallography play in determining the molecular conformation of this compound?

Answer:

- Crystal structure analysis : Resolve bond angles (e.g., azetidine ring puckering) and intermolecular interactions (e.g., Br···O halogen bonding). For example, triclinic crystal systems (space group P1) with unit cell parameters a = 6.6290 Å, b = 12.4888 Å, and γ = 90.199° have been reported for analogous compounds .

- Software tools : Refine data using SHELX programs (e.g., SHELXL for small-molecule refinement) to calculate anisotropic displacement parameters and validate geometry .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic centers. For example, the C-Br bond’s LUMO energy indicates susceptibility to attack by amines or thiols.

- Transition state modeling : Simulate reaction pathways (e.g., SN2 displacement) using software like Gaussian or ORCA. Compare activation energies for different leaving groups .

Advanced: What safety protocols are essential when handling this compound during exothermic reactions?

Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation.

- Reaction monitoring : Employ in-situ FTIR or calorimetry to detect unexpected exotherms.

- Quenching : Neutralize excess bromomethylating agents with aqueous NaSO or activated carbon filtration .

Advanced: How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?

Answer:

- Bromine substitution : Replace Br with other leaving groups (e.g., iodine, tosylates) to modulate reactivity.

- Sulfonyl group modification : Introduce electron-withdrawing substituents (e.g., CF) to enhance electrophilicity.

- Ring functionalization : Incorporate substituents on the azetidine ring (e.g., methyl, phenyl) to study steric effects. Validate analogs via F NMR if fluorinated derivatives are synthesized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.